molecular formula C7H10N2O B1428066 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one CAS No. 1250912-51-6

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Cat. No.: B1428066
CAS No.: 1250912-51-6
M. Wt: 138.17 g/mol
InChI Key: BDBSPVDTFBEZLJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)3-7-4-8-9(2)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSPVDTFBEZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and a wide range of applications in various fields.

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)propan-2-one, a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for various therapeutic applications. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring, which is integral to its biological activity. The molecular formula is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 138.17 g/mol. Its unique features contribute to its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, a study highlighted its minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest strong antibacterial activity .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.5Bactericidal

Additionally, the compound has shown efficacy in inhibiting biofilm formation, which is crucial for preventing chronic infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of active research. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism involves binding to specific receptors or enzymes, thereby modulating their activity . This property may be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties, which could provide protective effects against oxidative stress-related damage in cells . This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
  • Receptor Modulation : It may also interact with specific receptors that play roles in pain and inflammation pathways, leading to reduced biological responses associated with these conditions .

Research Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Evaluation : A comparative study assessed various pyrazole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited one of the lowest MIC values against tested pathogens, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of the compound in animal models. Results showed significant reductions in inflammatory markers when administered, suggesting its therapeutic potential in inflammatory diseases .
  • Oxidative Stress Protection : Research into the antioxidant capacity revealed that this compound could scavenge free radicals effectively, providing insights into its role in protecting against oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-methyl-1H-pyrazol-4-yl)propan-2-one
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1-(1-methyl-1H-pyrazol-4-yl)propan-2-one

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